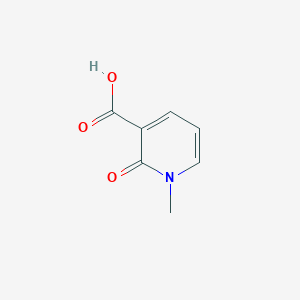

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

概述

描述

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . This compound is part of the dihydropyridine family, which is known for its diverse biological activities and applications in various fields of science and industry .

准备方法

Synthetic Routes and Reaction Conditions: This method yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be further modified to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

化学反应分析

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can yield dihydropyridine derivatives.

Substitution: Substitution reactions, particularly at the nitrogen atom, can produce a variety of functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have significant applications in pharmaceuticals and organic synthesis .

科学研究应用

Biological Applications

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibits a range of biological activities that make it valuable in pharmacological research. It has been investigated for its potential neuroprotective effects and its ability to modulate lipid metabolism . The compound acts as a ligand in biochemical assays, interacting with various enzymes and receptors.

Case Study: Neuroprotective Effects

In a study examining the neuroprotective properties of this compound, researchers found that it significantly reduced oxidative stress markers in neuronal cell cultures. The mechanism was attributed to its ability to inhibit specific enzymes involved in oxidative damage pathways.

Industrial Applications

The compound serves as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its structural versatility allows chemists to modify it to create various derivatives with enhanced biological properties or improved efficacy.

Table 2: Industrial Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as a building block for drug development |

| Specialty Chemicals | Acts as an intermediate for producing complex compounds |

| Biochemical Assays | Functions as a ligand for enzyme studies |

作用机制

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its exact mechanism are still ongoing, but it is known to affect pathways related to oxidative stress and cellular signaling .

相似化合物的比较

- 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

- 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Uniqueness: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the nitrogen atom and the carboxylic acid functionality make it a versatile intermediate for further chemical modifications .

生物活性

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 15506-18-0) is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This compound belongs to the class of dihydropyridines, which are known for their diverse biological properties including antimicrobial, anti-inflammatory, and potential anticancer activities. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C7H7NO3, with a molecular weight of 153.14 g/mol. Its structure includes a pyridine ring substituted with a carboxylic acid and a ketone group, which are crucial for its biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

This table indicates that the compound exhibits moderate antibacterial and antifungal activity, making it a candidate for further research in antimicrobial drug development .

Anti-inflammatory Activity

Research has demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A study conducted on macrophage cell lines showed that treatment with this compound resulted in:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 250 |

| IL-6 | 300 | 150 |

This suggests its potential use in treating inflammatory diseases .

Anticancer Potential

The anticancer effects of this compound have also been explored. In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) indicated that it induces apoptosis and inhibits cell proliferation. The following data summarizes these findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF7 | 25 |

| A549 | 30 |

These results highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Case Studies

- Case Study on Antimicrobial Effects : A study published in Proceedings examined the synthesis of derivatives of dihydropyridine compounds and their antimicrobial activities. It was found that modifications to the carboxylic acid moiety significantly enhanced activity against Gram-positive bacteria .

- Case Study on Anti-inflammatory Properties : In another research article, the impact of this compound on inflammatory pathways was assessed using animal models. The results showed a marked reduction in paw edema in rats treated with the compound compared to controls, indicating its efficacy in reducing inflammation .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and what reagents are critical for its formation?

The compound is synthesized via a ternary condensation reaction involving Meldrum’s acid, triethyl orthoformate, aniline, and N-aryl cyanoacetamides in the presence of KOH. This method generates the pyridine ring through cyclization, with Meldrum’s acid acting as a carbonyl precursor. The reaction proceeds under mild basic conditions (KOH in ethanol), yielding the target compound after acid workup . Alternative routes may involve hydrolysis of ester derivatives or modifications of substituted pyridine precursors.

Q. How is this compound characterized structurally and analytically?

Key characterization methods include:

- 1H-NMR spectroscopy : Signals for the pyridine ring protons (e.g., δ 8.30 ppm for H6 and δ 6.57 ppm for H5 in DMSO) and the methyl group (δ 2.41 ppm) confirm the structure .

- X-ray crystallography : Used to resolve ambiguities in tautomeric forms or hydrogen bonding patterns, particularly when the compound acts as a ligand .

- Mass spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula and purity.

Q. What biological or chemical applications are documented for this compound in academic research?

The compound serves as:

- A ligand in coordination chemistry due to its carboxylic acid and keto groups, enabling complexation with metals like Cu(II) or Fe(III) .

- A pharmacophore precursor for designing neuroprotective or antitumor agents, with modifications at the methyl or carboxyl groups enhancing activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence reaction efficiency?

Yield optimization requires:

- Catalyst screening : Acidic conditions (e.g., 50% H₂SO₄ at 120°C) may improve cyclization efficiency, as seen in analogous syntheses (65% yield) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol balances cost and reactivity .

- Temperature control : Reactions performed at 80–120°C minimize side products like decarboxylated derivatives.

Q. What strategies are effective for resolving contradictions in reported biological activities or spectroscopic data?

Discrepancies arise from:

- Tautomeric equilibria : The keto-enol tautomerism of the 2-oxo group affects NMR shifts and binding properties. Locking the tautomeric form via methylation or complexation can standardize data .

- Impurity profiles : By-products from incomplete cyclization (e.g., residual Meldrum’s acid derivatives) may skew bioactivity results. HPLC or TLC monitoring ensures purity .

Q. How do structural modifications (e.g., fluorinated benzyl groups) impact the compound’s pharmacological or coordination properties?

Substituents at the N1 or C5 positions significantly alter activity:

- N1-arylalkyl groups (e.g., 3,4-difluorobenzyl in CAS 1001413-01-9) enhance lipophilicity and blood-brain barrier penetration, relevant to neuroactive agents .

- Electron-withdrawing groups (e.g., -Br at C5) increase acidity of the carboxyl group, improving metal-chelation efficiency in catalytic systems .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?

Challenges include:

- Polymorphism : Multiple crystal forms may coexist. Vapor diffusion with solvents like acetonitrile/water mixtures promotes single-crystal growth .

- Hydrogen bonding networks : The carboxylic acid and keto groups form intricate intermolecular bonds. Co-crystallization with amines (e.g., piperazine) stabilizes the lattice .

Q. Methodological Notes

- Contradictory yield reports : does not specify yields, while reports 65% for a derivative under acidic conditions. Researchers should compare solvent systems and catalysts to reconcile such differences .

- Safety protocols : Handling requires PPE (gloves, goggles) due to irritant properties. Storage at 2–8°C in amber vials prevents degradation .

属性

IUPAC Name |

1-methyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-8-4-2-3-5(6(8)9)7(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAQSHLYVFQOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360918 | |

| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15506-18-0 | |

| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。